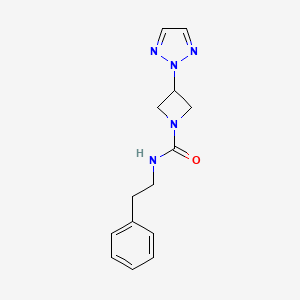

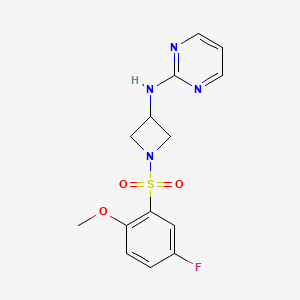

![molecular formula C12H10N2O2 B2488994 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid CAS No. 898796-47-9](/img/structure/B2488994.png)

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives involves several chemical reactions, including halogenation, nucleophilic substitution, and cycloaddition. For instance, the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and their derivatives has been described, showing potent antispermatogenic activity (Corsi et al., 1976). Similarly, substituted 2H-benzo[e]indazole derivatives were synthesized and found to stimulate glucose uptake in skeletal muscle cells, indicating their potential as antihyperglycemic agents (Taneja et al., 2017).

Molecular Structure Analysis

The molecular structures of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives have been characterized using various analytical techniques. For example, the crystal and molecular structures of two triazole derivatives were studied, showing the importance of π-electron density localization and intermolecular hydrogen bonding in determining the compounds' properties (Boechat et al., 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including the Dimroth rearrangement, which influences their chemical properties. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the compounds' versatility in forming triazole-based scaffolds, highlighting their potential for developing biologically active compounds (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives, such as crystal structure, solubility, and melting points, play a crucial role in their application potential. The study on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, for instance, provides insights into the crystalline polymorphs of these compounds, which are essential for their stability and bioactivity (Hu Yong-zhou, 2008).

Wissenschaftliche Forschungsanwendungen

Antihyperglycemic and Diabetic Treatment

A study conducted by (Taneja et al., 2017) identified benzo[e]indazole derivatives, closely related to 4,5-dihydro-1H-benzo[g]indazole, as potential antihyperglycemic agents. These compounds showed significant stimulation of glucose uptake and exhibited antihyperglycemic effects in diabetic rats and mice.

Synthesis Methods

Research by (Sivaprasad et al., 2006) focused on the selective synthesis of 4,5-dihydro-2H-benzo[g]indazoles, demonstrating a method for synthesizing these compounds using the Vilsmeier-Haack reaction under various conditions.

Anticancer Potential

A study by (Molinari et al., 2015) explored 1H-Benzo[f]indazole-4,9-dione derivatives, which are structurally similar to 4,5-dihydro-1H-benzo[g]indazole. These compounds showed significant in vitro antiproliferative activity, suggesting potential as anticancer agents.

Antibacterial Applications

(Murugavel et al., 2020) described the synthesis and antibacterial activity of benzo[g]indazole fused carbothioamide derivatives. These compounds demonstrated promising antibacterial activity, indicating their potential as antibacterial agents.

Inhibitors for Specific Receptors

Research by (Murineddu et al., 2005) on 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides showed that these compounds have affinity towards CB(1) receptors and exhibited in vivo antagonistic activity.

Structural and Spectral Studies

The structural and spectral characteristics of benzo[g]indazole derivatives were studied by (Raut et al., 2019) and (Fomuta et al., 2017). These studies provide insights into the molecular structures and properties of these compounds.

Pharmaceutical Synthesis Improvement

An improved synthesis method for 1H-indazole-3-carboxylic acid, a closely related compound, was presented by (Er-chang, 2006), highlighting more efficient and cost-effective production methods.

Wirkmechanismus

Target of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in the activity of the target proteins .

Biochemical Pathways

The inhibition of kinases such as chk1, chk2, and h-sgk by indazole derivatives can affect multiple cellular pathways, including cell cycle regulation and cell volume regulation .

Result of Action

The inhibition of kinases by indazole derivatives can lead to changes in cell cycle progression and cell volume regulation .

Eigenschaften

IUPAC Name |

4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDJLWDAXLFYCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

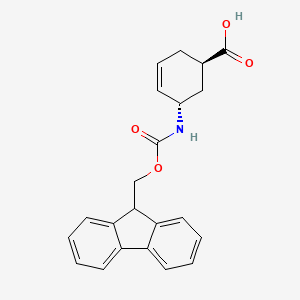

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)

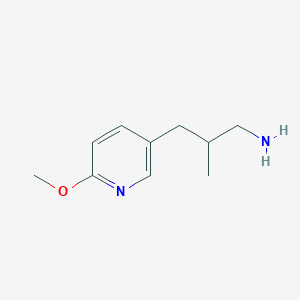

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

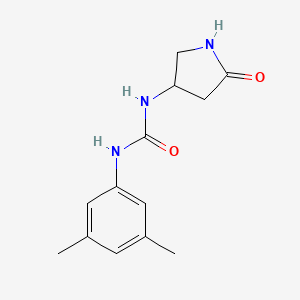

![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)

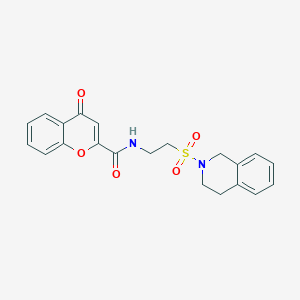

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)

![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)

![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)